Product packaging for GDC-0276(Cat. No.:CAS No. 1494581-70-2)

GDC-0276

Cat. No.: B607615
CAS No.: 1494581-70-2
M. Wt: 462.6 g/mol
InChI Key: PTCBNPULJWGSML-UHFFFAOYSA-N
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Description

GDC-0276 is a novel inhibitor of the NaV1.7 voltage-gated sodium channel, a genetically validated therapeutic target for pain transduction . The development of this compound was driven by the need for improved pain therapies that can provide adequate relief without the dose-limiting adverse effects associated with current options . Its mechanism of action involves the selective inhibition of the NaV1.7 channel, which is a key regulator of neuronal signaling in pain pathways . The compound's profile is supported by clinical evidence; a first-in-human, randomized, double-blind, placebo-controlled Phase I study demonstrated that the pharmacokinetics and safety profile of orally administered this compound support its investigation as a potential therapeutic agent . The synthetic accessibility of this compound for further research has been established through a redesigned, highly regioselective synthesis capable of being executed on a 100 kg scale, ensuring a reliable supply for the research community . As such, this compound represents a critical research tool for investigating the role of NaV1.7 in pain mechanisms and for exploring next-generation analgesic treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31FN2O4S B607615 GDC-0276 CAS No. 1494581-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBNPULJWGSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Gdc 0276

Mechanisms of NaV1.7 Channel Modulation

GDC-0276 modulates the function of the NaV1.7 channel through a sophisticated, state-dependent mechanism. This involves allosteric interactions that favor binding to specific conformational states of the channel, ultimately trapping it in a non-conducting state.

Allosteric Interactions and State-Dependent Binding Properties

This compound exhibits state-dependent binding, meaning its affinity for the NaV1.7 channel is influenced by the channel's conformational state (resting, open, or inactivated). frontiersin.orgsemanticscholar.org As an acylsulfonamide, this compound is part of a class of inhibitors that bind to a site other than the primary pore of the channel, a characteristic of allosteric modulators. frontiersin.orglibretexts.org This allosteric binding site is located on the voltage-sensing domain IV (VSD4). nih.gov The compound preferentially binds to the activated conformation of VSD4, which occurs at more depolarized membrane potentials. frontiersin.org This state-dependent preference allows for targeted inhibition of neurons that are actively firing, such as those involved in pain signaling. researchgate.net

Channel Inactivation State Trapping

The binding of this compound to the activated VSD4 allosterically stabilizes the inactivated state of the NaV1.7 channel. frontiersin.orgresearchgate.net The process of fast inactivation is a critical mechanism for regulating neuronal firing. By trapping the channel in this inactivated state, this compound prevents it from returning to the resting state and subsequently re-opening, thereby inhibiting the propagation of action potentials. frontiersin.orgresearchgate.net This mechanism of action, trapping the channel in a non-conducting state, is a key feature of several selective NaV1.7 inhibitors. researchgate.net

Pharmacological Selectivity Profile Across NaV Channel Subtypes

A crucial aspect of the development of NaV1.7 inhibitors is achieving high selectivity over other NaV channel subtypes to minimize off-target effects. This compound demonstrates a favorable selectivity profile.

Comparative Inhibition of NaV1.1, NaV1.2, NaV1.4, NaV1.5, and NaV1.6

This compound is a potent inhibitor of human NaV1.7 with an IC50 value of 0.4 nM. medchemexpress.commedchemexpress.com It displays more than 21-fold selectivity over the hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5, and hNaV1.6 subtypes. frontiersin.orgescholarship.org The highest selectivity is observed against hNaV1.6 (approximately 1,200-fold), while the lowest selectivity is against hNaV1.4 (approximately 21-fold). frontiersin.orgescholarship.org This selectivity is important as NaV1.4 is primarily expressed in skeletal muscle and NaV1.5 is the predominant cardiac sodium channel. nih.gov Inhibition of these channels can lead to significant side effects. uq.edu.au

Interactive Table of this compound Inhibition and Selectivity

NaV SubtypeIC50 (nM)Selectivity Fold (vs. NaV1.7)Primary Tissue Location
hNaV1.7 0.4 frontiersin.org- Peripheral Nervous System uq.edu.au
hNaV1.1->21 frontiersin.orgCentral Nervous System nih.gov
hNaV1.2->21 frontiersin.orgCentral Nervous System nih.gov
hNaV1.4-~21 frontiersin.orgSkeletal Muscle nih.gov
hNaV1.5->21 frontiersin.orgCardiac Muscle nih.gov
hNaV1.6-~1200 frontiersin.orgCentral & Peripheral Nervous System nih.gov

Structural Insights into Ligand-Channel Interactions

Understanding the structural basis of this compound's interaction with the NaV1.7 channel is key to its mechanism and selectivity.

Identification of Receptor Binding Sites (e.g., Voltage Sensor Domain IV)

Structural and functional studies have identified the binding site for this compound and other sulfonamide inhibitors on the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel. nih.govnih.gov VSDs are responsible for sensing changes in membrane potential and initiating the conformational changes that lead to channel opening and inactivation. frontiersin.org The binding site on VSD4 is located on the extracellular side, between the S2, S3, and S4 helices. semanticscholar.org Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the binding modes of related compounds, showing interactions with key residues within VSD4. nih.gov While the precise crystal structure of this compound bound to NaV1.7 is not detailed, studies of the closely related acylsulfonamide, GDC-0310, reveal an unexpected binding mode within VSD4 that is orthogonal to that of arylsulfonamide inhibitors. nih.gov This highlights a previously unknown ligand-binding pocket and provides a basis for the rational design of new inhibitors. nih.gov

Contributions of X-ray Crystallography and Cryo-Electron Microscopy to Binding Mode Elucidation

The precise understanding of how this compound interacts with its molecular target has been significantly advanced by structural biology techniques, particularly cryo-electron microscopy (cryo-EM). While a specific crystal structure for this compound is not publicly available, the elucidation of the binding modes of closely related acylsulfonamide and arylsulfonamide inhibitors has provided critical insights into the mechanism of action of this compound.

Initially, the structural understanding of how this class of inhibitors binds to the Nav1.7 channel was limited. biorxiv.org The breakthrough came with the use of cryo-EM, which has become a powerful tool for studying the structures of challenging membrane proteins like voltage-gated sodium channels. biorxiv.org These studies have been instrumental in revealing the binding site and orientation of these inhibitors within the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel. biorxiv.orgresearchgate.net

Research on a related acylsulfonamide, GDC-0310, which was developed from the same lineage as this compound, has been particularly informative. researchgate.netnus.edu.sg Cryo-EM structures of Nav1.7 in complex with GDC-0310 revealed an unexpected binding mode. biorxiv.orgnih.gov The inhibitor was found to engage the VSD4 in a manner that is orthogonal to the binding pose of the arylsulfonamide class of inhibitors. biorxiv.orgnih.gov This discovery identified a previously unknown ligand-binding site on Nav channels. biorxiv.orgresearchgate.net

The cryo-EM data showed that GDC-0310 binds in a pocket formed between the S3 and S4 helices of VSD4. nih.gov Specifically, the anionic acylsulfonamide group of GDC-0310 forms salt-bridge interactions with the third and fourth arginine gating charges (R3 and R4) on the S4 helix. nih.gov The aryl moiety of the inhibitor inserts into a lipophilic pocket, causing a lateral displacement of the S3 helix. nih.gov This binding mechanism effectively traps the VSD4 in an activated-like conformation, which in turn stabilizes a non-conductive state of the channel. biorxiv.org

Prior to these cryo-EM revelations, the understanding of the structure-activity relationships for acylsulfonamides like this compound was largely inferred from a single co-crystal structure of an arylsulfonamide inhibitor, GX-936, with a chimeric Nav channel. researchgate.netfrontiersin.org The X-ray structure of the Nav1.7/NavAb chimera in complex with GX-936 showed that the sulfonamide group interacts with the R4 gating charge on the S4 helix. biorxiv.orgfrontiersin.org

The detailed structural information obtained from these cryo-EM and X-ray crystallography studies has been pivotal for the rational design of novel and potent hybrid inhibitors that can bridge the binding pockets of both aryl- and acylsulfonamides. biorxiv.orgresearchgate.net This structure-guided approach allows for the generation of molecules with differentiated structures and properties. biorxiv.orgresearchgate.net

The following tables summarize key data related to the inhibitory activity and selectivity of this compound, which are informed by the structural understanding of its binding.

ParameterValueChannel
IC₅₀0.4 nMNav1.7
Binding Ki1.1 nMhNav1.7
Cellular Sodium Influx IC₅₀49 nMhNav1.7
Channel SubtypeSelectivity Fold vs. Nav1.7
hNav1.1>21
hNav1.2>21
hNav1.4~21
hNav1.5>21 (18-fold based on cellular influx)
hNav1.6~1,200

Preclinical Efficacy and Pharmacodynamic Characterization of Gdc 0276

In Vitro Assessments of Nociceptive Activity

The initial characterization of GDC-0276 involved a series of in vitro assays to determine its potency and selectivity, which are crucial indicators of its potential for modulating pain signals at the molecular level.

Electrophysiological assays using recombinant cell systems are fundamental for quantifying the direct inhibitory effect of a compound on specific ion channels. Studies on this compound in human embryonic kidney (HEK293) cells stably expressing various human NaV channel subtypes demonstrated its high potency for NaV1.7.

This compound was found to be a potent inhibitor of the human NaV1.7 channel with a half-maximal inhibitory concentration (IC50) of 0.4 nM. frontiersin.org Its potency against other NaV channel subtypes was significantly lower, indicating a high degree of selectivity. For instance, this compound exhibits over 21-fold selectivity against a panel of other human NaV channels, including hNaV1.1, hNaV1.2, hNaV1.4, and hNaV1.5. frontiersin.org The selectivity was most pronounced against hNaV1.6, at approximately 1,200-fold, while the lowest selectivity margin was observed against hNaV1.4, at around 21-fold. frontiersin.org This selectivity is critical, as off-target inhibition of other NaV isoforms is associated with potential adverse effects related to the central nervous system (NaV1.1, NaV1.2), skeletal muscle (NaV1.4), and cardiac function (NaV1.5). tandfonline.comnih.gov

The table below summarizes the inhibitory potency of this compound against various human NaV channel isoforms as determined by electrophysiology.

NaV Channel IsoformIC50 (nM)Selectivity Fold (vs. hNaV1.7)
hNaV1.70.4-
hNaV1.111~28x
hNaV1.6~480~1200x
hNaV1.4~8.4~21x

Data sourced from multiple studies. frontiersin.org

The electrophysiological studies in recombinant cell lines serve as the primary cell-based assays for characterizing the modulation of pain signaling by this compound. By directly inhibiting the NaV1.7 channel, which acts as a crucial amplifier of threshold potentials in pain-sensing neurons (nociceptors), this compound effectively modulates the initial electrical signaling that leads to the perception of pain. nih.gov The ability of this compound to potently and selectively block the ionic current through the NaV1.7 channel in these controlled cellular systems provides the foundational evidence for its intended pharmacologic effect. acs.orgnih.gov

Electrophysiological Studies in Recombinant Systems and Primary Neurons

In Vivo Pharmacological Efficacy in Animal Models of Pain

Following its promising in vitro characterization, the efficacy of this compound and its class of acyl-sulfonamide inhibitors was assessed in multiple preclinical animal models designed to represent different pain states. Newer-generation inhibitors like this compound were found to achieve a high level of target engagement, leading to efficacy in pain models that mimics the human congenital insensitivity to pain (CIP) phenotype. researchgate.net

To assess on-target activity in a living system, NaV1.7 inhibitors have been tested in specialized acute pain models. One such model is the aconitine-induced pain behavior model, which utilizes transgenic mice expressing a gain-of-function human NaV1.7 mutation found in the pain disorder Inherited Erythromelalgia (IEM). nih.govresearchgate.net In this model, the plant alkaloid aconitine (B1665448) triggers a robust pain-like response (flinching, licking) that is specifically dependent on the hyperactive human NaV1.7 channel. researchgate.net Acyl-sulfonamides from the same class as this compound demonstrated a concentration-dependent reduction in these nociceptive behaviors at plasma concentrations that were low multiples of their in vitro IC50 values. nih.govresearchgate.net Furthermore, this compound and its analog GDC-0310 were shown to produce dose-dependent analgesic effects in preclinical models. nih.gov Other acute models used to evaluate target engagement for NaV1.7 inhibitors include those involving injection of capsaicin (B1668287) or the scorpion toxin OD1 to evoke nociceptive responses. nih.gov

The therapeutic potential of this compound was also evaluated in the context of inflammatory pain. Preclinical animal models of inflammatory pain, such as the mouse formalin test or the Complete Freund's Adjuvant (CFA) model, are standard for evaluating novel analgesics. nih.gov The class of newer acyl-sulfonamides to which this compound belongs has shown robust analgesic activity in these types of inflammatory pain models. researchgate.netresearchgate.net

Neuropathic pain, which arises from damage to the somatosensory nervous system, is a key indication for which NaV1.7 inhibitors are developed. tandfonline.commdpi.com The efficacy of the acyl-sulfonamide class of compounds has been demonstrated in preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, which simulates peripheral nerve damage. nih.govresearchgate.netresearchgate.net These findings suggest that by blocking NaV1.7 channels, which are upregulated following nerve injury, this compound has the potential to reduce the neuronal hyperexcitability that contributes to chronic neuropathic pain states. researchgate.net

Studies in Genetically Engineered Rodent Models (e.g., Humanized NaV1.7)

To bridge the gap between in vitro potency and in vivo effects, and to create a more clinically relevant testing environment, genetically engineered rodent models have been instrumental. tandfonline.com For NaV1.7 inhibitors like this compound, a key preclinical tool has been the use of transgenic mice that express human NaV1.7 channels, particularly those with gain-of-function mutations linked to human pain disorders. nih.govannualreports.com

One such model is the Inherited Erythromelalgia (IEM) mouse model, which expresses the I848T gain-of-function mutation of the human NaV1.7 channel (hNaV1.7). nih.gov This mutation makes the mice hypersensitive to certain stimuli, and researchers can use an agent like aconitine to induce pain-related behaviors, such as flinching, providing a direct way to measure the in vivo target engagement of a NaV1.7 inhibitor. nih.gov Preclinical studies demonstrated that this compound was effective in this IEM transgenic mouse model. nih.govannualreports.com A single dose of this compound resulted in a concentration-dependent decrease in nociceptive behaviors, demonstrating the compound's ability to inhibit NaV1.7 in a living system. annualreports.comprobechem.com

Pharmacodynamic Relationships and Target Engagement in Preclinical Systems

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is critical for predicting its therapeutic potential. For this compound, extensive preclinical work was done to characterize this relationship and to identify biomarkers of its activity.

Quantitative Exposure-Response Analysis in Animal Studies

A significant challenge in the development of NaV1.7 inhibitors has been the discrepancy between high in vitro potency and the often much higher in vivo exposures required to produce an analgesic effect. nih.gov However, newer generation inhibitors like this compound have shown an ability to achieve target engagement and efficacy in pain models at lower exposures than previous compounds. researchgate.net

Table 1: Comparative Exposure-Response in IEM Mouse Model

Compound Class Representative Compound(s) Required Free Plasma Exposure for Efficacy (vs. NaV1.7 IC50) Source(s)
Acyl Sulfonamide This compound and related compounds ≤ 5x nih.gov
Other Sulfonamides PF-05089771, MRL-5 > 30x nih.gov

Preclinical Biomarker Exploration (e.g., central and peripheral target engagement)

Identifying reliable biomarkers is essential for demonstrating that a drug is engaging its intended target in both animals and humans. Given that NaV1.7 is expressed in olfactory sensory neurons, the sense of smell (olfaction) was investigated as a potential non-invasive biomarker for target engagement. nih.govnih.gov

In non-human primates (NHPs), a functional magnetic resonance imaging (fMRI) technique was developed to measure odor-induced signaling in the olfactory bulb. researchgate.netd-nb.inforesearchgate.net This method was used to assess target modulation by measuring the inhibition of this fMRI signal in a concentration-dependent manner, allowing for the characterization of in vivo potency for various NaV1.7 inhibitors. d-nb.inforesearchgate.net A staged pharmacokinetic-pharmacodynamic (PK-PD) modeling approach was applied to these fMRI studies to build a quantitative understanding of the in vitro to in vivo correlation. researchgate.netd-nb.info

Building on this preclinical work, a clinical study involving this compound monitored for a reduced sense of smell (hyposmia) as a potential on-target biomarker. nih.govresearchgate.netfrontiersin.org While a few instances of hyposmia were reported, the findings did not show a clear relationship with drug exposure. nih.govfrontiersin.orgfrontiersin.org Consequently, it was concluded that the results did not support hyposmia as a robust biomarker for this compound, although it was questioned whether the plasma concentrations in the study were high enough to sufficiently engage the target in olfactory tissue. nih.govfrontiersin.orgfrontiersin.org

Table 2: Summary of Preclinical Biomarker Exploration for this compound and Related Compounds

Biomarker Animal Model Method Finding Source(s)
Olfaction Inhibition Non-Human Primate (NHP) fMRI of olfactory bulb Compounds showed concentration-dependent inhibition of odor-induced fMRI signal, enabling PK-PD modeling. researchgate.netd-nb.inforesearchgate.net
Hyposmia (Reduced Smell) Human Clinical Monitoring Incidents reported but lacked a clear exposure-response relationship, not supporting its use as a definitive biomarker. nih.govfrontiersin.orgfrontiersin.org

Preclinical Pharmacokinetic and Drug Metabolism Studies of Gdc 0276

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

Systemic Exposure and Tissue Distribution in Preclinical Species

Systemic exposure and tissue distribution of GDC-0276 were assessed in various preclinical species. Half-life values for this compound were reported in rats, dogs, and cynomolgus monkeys. In rats, the half-life was 5 hours following a 5 mg/kg intravenous dose. In dogs, the half-life was 46 hours after a 1 mg/kg intravenous dose. Cynomolgus monkeys showed a half-life of 4.4 hours after a 2 mg/kg intravenous dose. invivochem.com

A mass balance study in beagle dogs, selected as a relevant toxicological species, provided insights into the absorption and distribution of this compound. This study, using 14C-radiolabeled this compound administered via single oral gavage, observed that the 14C radiotracer was more rapidly and extensively absorbed than the nonradiolabeled material. ingentaconnect.comresearchgate.net This differential absorption led to variations in the specific activity of the radiotracer in collected samples over time, which needed to be accounted for to accurately assess absorption and circulating metabolites. ingentaconnect.comresearchgate.net

This compound concentrations in plasma were quantified using a validated LC-MS/MS method. ingentaconnect.com Due to the observed 14C enrichment, the determined concentrations, which initially only accounted for 12C-GDC-0276, were mathematically adjusted to include the contribution from 14C-GDC-0276, providing a more accurate representation of total drug concentration. ingentaconnect.com

Metabolic Stability and Metabolite Identification in In Vitro and In Vivo Preclinical Systems

This compound demonstrated improved metabolic stability during its discovery and optimization process. lookchem.comresearchgate.netnih.govresearchgate.net Metabolic stability studies indicated that the adamantane (B196018) group was consistently identified as a major site of metabolism. lookchem.com

In the mass balance study in beagle dogs, analysis of plasma samples revealed the presence of plasma metabolite(s). At early time points after oral administration, this compound accounted for a minor fraction of the total radioactivity (31% at 1 hour post-dose), suggesting the presence of plasma metabolite(s) at potentially high concentrations and indicating that metabolites reached systemic circulation faster than the parent drug. ingentaconnect.com Radioprofiles of plasma samples showed two main radiopeaks. The minor component was identified as a hydroxylation product, denoted as M13, based on mass spectrometric data. ingentaconnect.com The 14C tracer in the radiolabeled analog was positioned at the carbonyl carbon, a site previously shown to be stable to chemical and enzymatic degradation, supporting the identification of metabolites elsewhere on the molecule. ingentaconnect.com

Excretion Pathways in Animal Models

Excretion pathways were investigated in animal models, including the mass balance study conducted in beagle dogs. Following a single oral gavage administration of 14C-GDC-0276, urine, bile, and feces were collected over an extended period. ingentaconnect.com The study aimed to characterize the elimination pathways and the total in vivo metabolic profile. ingentaconnect.com

The observation of 14C enrichment in urine and bile samples initially led to an overestimation of the extent of elimination via these pathways. ingentaconnect.comresearchgate.net However, by using high resolution-accurate mass spectrometric measurements to determine the apparent specific activities of this compound and its metabolites in excreta samples and adjusting the readouts accordingly, a more accurate description of the excretion of this compound in dogs was obtained. researchgate.net This correction was necessary because of the differential absorption of the radiotracer and nonradiolabeled test articles from the oral dose formulation. researchgate.net

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Translational PK-PD modeling played a role in the early stages of drug discovery for NaV1.7 inhibitors, including this compound, to evaluate the correlation between in vitro potency and in vivo pharmacological response and to inform the design of preclinical efficacy studies. nih.govnih.gov

In Vitro to In Vivo Extrapolation in Preclinical Species

PK-PD analysis was applied to data from non-human primates using a functional magnetic resonance imaging (fMRI) technique that measured odor-induced olfaction signaling in the olfactory bulb as a target modulation biomarker for in vivo NaV1.7 inhibition. nih.gov Initial exposure-response analysis, pooling data across multiple compounds, was conducted to inform on the in vitro to in vivo correlation (IVIVC). nih.gov

To address hysteresis observed in the exposure-response relationship, an effect compartment PK-PD model was employed for a subset of compounds with more extensive data. nih.gov This modeling approach provided a more robust determination of in vivo potency values. The analysis resulted in a statistically significant positive IVIVC, with a reported R-squared of 0.7831 and a p-value of 0.006, indicating a reasonable correlation between in vitro and in vivo potency when accounting for the delay in the effect site. nih.gov The concept of hepatic in vitro to in vivo extrapolation (IVIVE) of metabolic clearance in animals also provides an initial indication of the elimination route. ymaws.com

Q & A

Q. What is the primary mechanism of action of GDC-0276, and how does its selectivity for NaV1.7 influence experimental design in pain research?

this compound is a potent, selective, and reversible inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.4 nM . Its high selectivity minimizes off-target effects, making it suitable for mechanistic studies in pain pathways. Researchers should design in vitro experiments using heterologous expression systems (e.g., HEK293 cells expressing NaV1.7) to validate target engagement, complemented by electrophysiological assays (e.g., patch-clamp) to confirm inhibitory activity . In vivo models should incorporate behavioral assays (e.g., mechanical allodynia) while controlling for genetic background to isolate NaV1.7-specific effects.

Q. What pharmacokinetic (PK) properties of this compound are critical for dose optimization in preclinical studies?

this compound exhibits favorable PK profiles, including oral bioavailability and dose-dependent exposure . Researchers must determine the compound’s half-life, bioavailability, and blood-brain barrier penetration to design dosing schedules. Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to predict effective doses. Ensure consistency in administration routes (oral vs. intravenous) across studies to avoid confounding PK variability .

Q. How can researchers validate the specificity of this compound for NaV1.7 in complex biological systems?

Employ a multi-tiered approach:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 NaV1.7-knockout models to confirm loss of this compound efficacy .
  • Off-target screening : Profile activity against other NaV isoforms (e.g., NaV1.5, NaV1.8) via high-throughput automated patch-clamp systems.
  • Functional assays : Correlate NaV1.7 inhibition with downstream biomarkers (e.g., calcitonin gene-related peptide release in sensory neurons) .

Advanced Research Questions

Q. How can researchers address discrepancies in safety profiles observed between preclinical models and early-phase clinical trials of this compound?

Early clinical trials reported adverse events (AEs) such as headache, diarrhea, and lab abnormalities (e.g., elevated liver enzymes) not fully predicted in preclinical models . To reconcile these:

  • Species-specific metabolism : Compare hepatic CYP450 metabolism pathways in humans vs. preclinical species using microsomal assays.
  • Dose translation : Apply allometric scaling adjusted for species differences in clearance rates.
  • Biomarker integration : Monitor clinical biomarkers (e.g., serum gamma-glutamyl transferase) during preclinical phases to improve toxicity prediction .

Q. What experimental strategies can mitigate confounding variables in assessing this compound’s efficacy in neuropathic pain models?

  • Model stratification : Use distinct neuropathic pain models (e.g., chronic constriction injury vs. chemotherapy-induced neuropathy) to evaluate context-dependent efficacy.
  • Blinded, randomized dosing : Implement crossover designs with washout periods to control for placebo effects.
  • Endpoint standardization : Adopt IMMPACT guidelines for pain assessment (e.g., mechanical hypersensitivity thresholds) to ensure reproducibility .

Q. How should researchers design studies to evaluate potential synergies between this compound and existing analgesics (e.g., opioids, gabapentinoids)?

  • Combination index analysis : Use the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects.
  • Mechanistic overlap : Map shared pathways (e.g., calcium channel modulation for gabapentinoids) via transcriptomic profiling.
  • Safety profiling : Monitor additive CNS effects (e.g., respiratory depression with opioids) using telemetry in conscious animal models .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Bayesian hierarchical modeling : Incorporates prior data to improve parameter estimation in underpowered studies.
  • Bootstrap resampling : Assess confidence intervals for EC50/IC50 values to account for variability.
  • Mixed-effects models : Handle repeated-measures data (e.g., longitudinal pain scores) while controlling for individual variability .

Methodological Considerations

  • Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals .
  • Data transparency : Share raw electrophysiological datasets and PK parameters via repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Ethical compliance : Preclinical studies should follow ARRIVE guidelines; clinical trials must document AE reporting protocols per ICH-GCP standards .

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